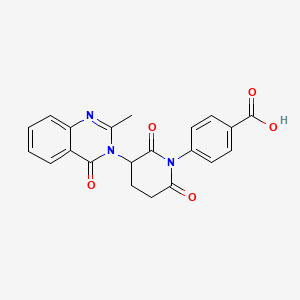

Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)-

Description

This compound is a benzoic acid derivative featuring a complex heterocyclic substituent at the para position. The structure comprises a 2-methyl-4-oxo-3(4H)-quinazolinyl moiety linked via a 2,6-dioxopiperidinyl bridge to the benzoic acid core. The quinazolinyl group is a nitrogen-containing bicyclic system known for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation . The dioxopiperidinyl linker introduces conformational rigidity and may influence solubility and bioavailability.

Properties

CAS No. |

69557-23-9 |

|---|---|

Molecular Formula |

C21H17N3O5 |

Molecular Weight |

391.4 g/mol |

IUPAC Name |

4-[3-(2-methyl-4-oxoquinazolin-3-yl)-2,6-dioxopiperidin-1-yl]benzoic acid |

InChI |

InChI=1S/C21H17N3O5/c1-12-22-16-5-3-2-4-15(16)19(26)23(12)17-10-11-18(25)24(20(17)27)14-8-6-13(7-9-14)21(28)29/h2-9,17H,10-11H2,1H3,(H,28,29) |

InChI Key |

ZBPIVKXLYMHYHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3CCC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the quinazolinone core, functionalization of the piperidinyl dione moiety, and subsequent coupling to the benzoic acid derivative. The process can be divided into three main stages:

- Preparation of the quinazolinone intermediate

- Synthesis and functionalization of the 2,6-dioxopiperidinyl fragment

- Coupling of these fragments to the benzoic acid scaffold

Preparation of the Quinazolinone Core

Quinazolinones are synthesized through multi-step reactions starting from substituted anilines. A representative method involves:

- Reaction of substituted anilines with carbon disulfide and sodium hydroxide in dimethyl sulfoxide (DMSO) to form dithiocarbamic acid intermediates.

- Methylation using dimethyl sulfate under cold conditions to yield thioxoquinazolinones.

- Hydrazinolysis of these intermediates in the presence of potassium carbonate catalyst in dimethylformamide (DMF) under reflux to form hydrazinylquinazolinones.

- Finally, condensation with 2-phenyl-3,1-benzoxazin-4-one in glacial acetic acid with potassium carbonate catalysis under reflux yields the substituted quinazolinone derivative.

This synthetic route is supported by experimental data showing high yields (up to 86%) and characterized by melting points, IR, NMR, and mass spectral data confirming the structure of intermediates and final products.

Functionalization of the 2,6-Dioxopiperidinyl Moiety

The 2,6-dioxopiperidinyl fragment is typically introduced through peptide coupling techniques on solid support or in solution:

- Solid-phase peptide synthesis (SPPS) methods employ resin-bound protected amino acid derivatives.

- Coupling reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and bases like diisopropylethylamine (DIPEA) facilitate amide bond formation.

- Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are removed by piperidine in DMF.

- The resin is treated with cleavage reagents including trifluoroacetic acid (TFA), water, triisopropylsilane, and ethanedithiol to release the product.

- Purification is achieved by preparative high-performance liquid chromatography (HPLC).

Typical yields for these coupling steps range from 40% to 50%, with purification steps ensuring high purity of the final compound.

Coupling to Benzoic Acid Derivative

The final step involves coupling the functionalized piperidinyl-quinazolinone intermediate to the benzoic acid moiety:

- The benzoic acid derivative, often substituted at the 4-position, is activated for amide bond formation.

- Coupling is performed under inert atmosphere (argon bubbling) to prevent oxidation.

- Reaction conditions include DMF as solvent, with bases and coupling agents as above.

- The product is isolated by precipitation in diethyl ether, centrifugation, and drying under vacuum.

- Further purification by HPLC ensures removal of impurities and side products.

The overall process is carefully monitored by analytical techniques such as proton nuclear magnetic resonance (^1H NMR) and liquid chromatography-mass spectrometry (LC/MS) to confirm molecular weight and structure.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinazolinone core synthesis | Substituted aniline, CS2, NaOH, DMSO, dimethyl sulfate | 80-86 | Multistep; includes hydrazinolysis and condensation with benzoxazinone |

| Piperidinyl dione functionalization | Resin-bound amino acid, PyBOP, DIPEA, piperidine in DMF | 40-50 | Solid-phase peptide synthesis; Fmoc deprotection; cleavage with TFA cocktail |

| Coupling to benzoic acid | Benzoic acid derivative, DMF, coupling agents, argon | 43-51 | Argon bubbling; precipitation in diethyl ether; HPLC purification |

Analytical and Purification Techniques

- NMR Spectroscopy : ^1H NMR confirms the structural integrity of the quinazolinone and piperidinyl units.

- Mass Spectrometry : LC/MS provides exact mass confirmation (e.g., 1678.62 for the final compound).

- HPLC : Preparative HPLC with C18 columns and gradient elution using ammonium acetate buffer and acetonitrile ensures high purity.

- Melting Point and IR Spectroscopy : Used for intermediate characterization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can yield different functional groups depending on the reagents used.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives, which have significant biological and chemical properties.

Scientific Research Applications

Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid quinazolinyl-piperidinyl-benzoic acid architecture. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

Functional and Pharmacological Differences

- Quinazolinyl Substituents: The target compound’s 2-methyl-4-oxo quinazolinyl group contrasts with QNZ46’s 6-methoxy-2-nitrophenylethenyl substitution.

- Linker Flexibility : The 2,6-dioxopiperidinyl bridge in the target compound imposes steric constraints compared to the more flexible pyrrolidinyl linkers in derivatives. This rigidity may reduce metabolic degradation but limit tissue penetration .

- Bioactivity : QNZ46’s NMDA receptor antagonism is well-documented, whereas the target compound’s methyl-oxoquinazolinyl group suggests kinase inhibition (e.g., EGFR or VEGFR pathways), common in anticancer quinazoline derivatives .

Physicochemical Properties

| Property | Target Compound | QNZ46 | 3-(2,6-Dioxopiperidinyl)benzoic acid |

|---|---|---|---|

| LogP (estimated) | ~1.8 | ~2.5 | ~0.9 |

| Water Solubility | Low (hydrophobic core) | Very low (nitro group) | Moderate (polar dioxo groups) |

| Thermal Stability | High (rigid structure) | Moderate (conjugation) | High |

Research Findings and Gaps

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of quinazolinyl precursors with dioxopiperidinyl intermediates, a process requiring precise regioselectivity .

- Biological Data : Direct studies on this compound are scarce, but quinazolinyl-dioxopiperidine hybrids are reported to exhibit anti-inflammatory and antiproliferative activities in vitro .

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- (CAS No. 4005-05-4) is a novel quinazoline-based compound that exhibits various pharmacological properties. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C16H12N2O3

- Molecular Weight : 280.28 g/mol

- Structural Characteristics : The compound contains a benzoic acid moiety linked to a quinazoline derivative, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoic acid derivatives. The compound was evaluated against several cancer cell lines, demonstrating significant inhibitory effects:

In vitro assays indicated that the compound inhibits cell proliferation and induces apoptosis in cancer cells by modulating key signaling pathways involved in cell survival.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound were assessed through various assays measuring cytokine levels and inflammatory markers. The results suggested that it effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives has been explored against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 30 µg/mL |

The compound exhibited significant antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in infectious diseases.

Case Studies

In a notable case study, researchers synthesized various derivatives of benzoic acid containing the quinazoline scaffold. These derivatives were screened for biological activity, revealing that modifications to the quinazoline ring significantly influenced their potency against cancer cells and microbes. The most promising analogs demonstrated enhanced activity compared to standard treatments like doxorubicin and fluconazole.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical steps require optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Quinazolinone ring formation : Condensation of anthranilic acid derivatives with carbonyl compounds under acidic conditions .

- Piperidinyl-dione coupling : Nucleophilic substitution or amidation reactions to attach the 2,6-dioxopiperidine moiety. For example, coupling via a Mitsunobu reaction or using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Critical optimizations :

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (e.g., [M+H] peak at m/z ~500–550) and detect impurities (e.g., residual starting materials) .

- NMR spectroscopy :

- Melting point analysis : Compare experimental values (e.g., 236–238°C) with literature data to assess crystallinity and purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the quinazolinyl and piperidinyl rings?

Methodological Answer:

Q. How can researchers resolve contradictions in reported spectral data or physicochemical properties?

Methodological Answer:

Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at timed intervals. Key degradation products (e.g., hydrolyzed dione or quinazolinone rings) can be identified via LC-MS/MS .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures and identify stable polymorphs .

- Light sensitivity : Expose solid and solution phases to UV-Vis light (254–365 nm) and track photodegradation using UV spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.